molecular formula C18H16N2O3 B2481378 4-(4-Acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide CAS No. 1465336-53-1

4-(4-Acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide

Cat. No.: B2481378
CAS No.: 1465336-53-1
M. Wt: 308.337
InChI Key: BNGGWMQAWKHKFK-UHFFFAOYSA-N
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Description

4-(4-Acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.337. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Materials

One application of related chemical structures involves the synthesis and characterization of new aromatic polyimides. These materials were created using novel diamines, including ones similar to the structure of interest, polymerized with different dianhydrides through solution or two-step polymerization reactions. The resulting polymers exhibited solubility in organic solvents and showed thermal stability with degradation temperatures ranging widely, indicating their potential use in high-performance materials due to their notable thermal and solubility properties (Butt et al., 2005).

Advanced Organic Synthesis Techniques

In organic synthesis, compounds with similar structures have been utilized in complex synthesis processes. For instance, a study demonstrated the preparation of 4-Methylene-4 H-3,1-benzoxazines through reactions involving iminophosphorane, highlighting innovative pathways in organic chemistry that could be relevant for the synthesis or modification of the compound (Fresneda et al., 2007).

Investigation of Solubility and Modeling

The solubility of related compounds, such as 4-aminobenzamide, has been measured and modeled in various solvents, providing insights into the physical properties that could be relevant for the compound . Understanding the solubility and thermodynamic behavior is crucial for the application of these compounds in drug formulation and material science (Ouyang et al., 2019).

Exploration of Antimicrobial Activities

Another area of interest is the investigation of antimicrobial activities of compounds, such as the synthesis from caffeine of a mixed N-heterocyclic carbene-silver acetate complex, which showed activity against resistant respiratory pathogens. This indicates the potential for compounds with similar functional groups to be explored for antimicrobial or medicinal chemistry applications (Kascatan-Nebioglu et al., 2006).

Environmental Degradation Studies

The degradation pathways of analogs of methcathinone in alkaline solutions have been studied, highlighting the chemical stability and degradation products of these compounds under various conditions. Such research is pertinent for environmental and forensic science, shedding light on the fate of chemical compounds in nature and their detectability after disposal or illicit use (Tsujikawa et al., 2012).

Safety and Hazards

This compound may cause skin irritation and serious eye irritation . It is recommended to handle it with care, using protective gloves, eye protection, and face protection. If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

Properties

IUPAC Name

4-(4-acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-13(21)14-3-7-16(8-4-14)23-17-9-5-15(6-10-17)18(22)20(2)12-11-19/h3-10H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGGWMQAWKHKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N(C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.